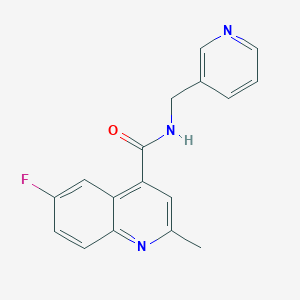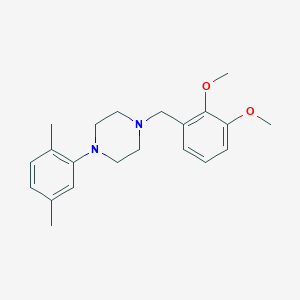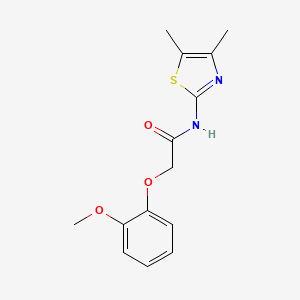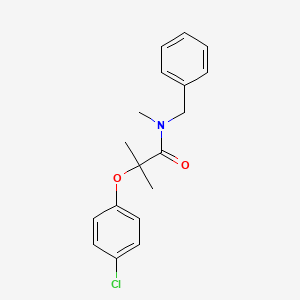
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide class of drugs. It is known to have potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
科学的研究の応用
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models. Additionally, it has been found to have antiviral activity against influenza A virus.
作用機序
The exact mechanism of action of 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it is known to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinase 4 (CDK4). These enzymes are involved in DNA replication and cell cycle progression, respectively. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, which may contribute to the anticancer properties of this compound.
Biochemical and Physiological Effects
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been found to have several biochemical and physiological effects. It can induce DNA damage and inhibit DNA repair mechanisms, leading to cell cycle arrest and apoptosis. It can also inhibit the activity of certain signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its potency and specificity. It has been found to be highly effective in inhibiting the activity of certain enzymes and signaling pathways, making it a valuable tool for studying these processes. However, one limitation is its potential toxicity. It can induce DNA damage and apoptosis, which may affect the viability of cells in culture. Additionally, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further investigate its anticancer properties and potential use in cancer therapy. It may be useful in combination with other chemotherapeutic agents to enhance their efficacy. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, it may be useful in developing new antiviral therapies for influenza and other viral infections. Further research is needed to fully understand the potential applications of this compound.
In conclusion, 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and infectious diseases. Its mechanism of action and biochemical and physiological effects are still being studied, but it has shown to be highly effective in inhibiting the activity of certain enzymes and signaling pathways. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-fluoro-2-methoxy-3-methylbenzoic acid with pyridine-3-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 4-chloroquinoline to yield the final product.
特性
IUPAC Name |
6-fluoro-2-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-11-7-15(14-8-13(18)4-5-16(14)21-11)17(22)20-10-12-3-2-6-19-9-12/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYRHIZZHJPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)

![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5746656.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5746661.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5746663.png)
![2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide](/img/structure/B5746666.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5746678.png)
![N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5746683.png)